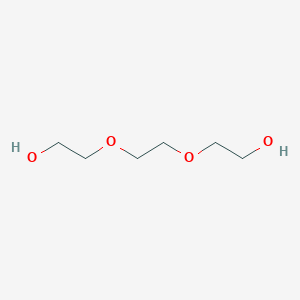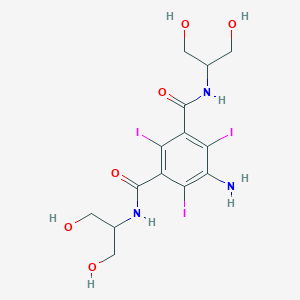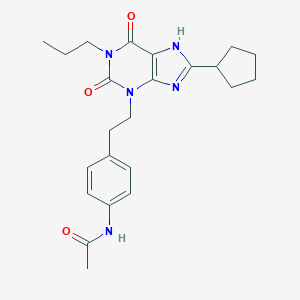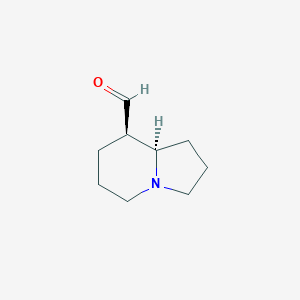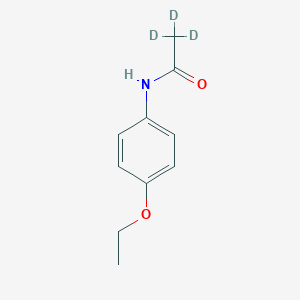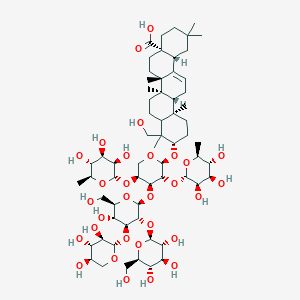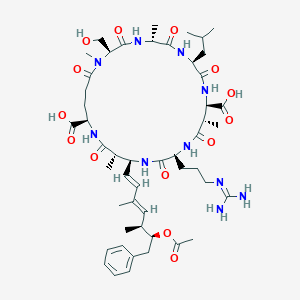
Admaadda-MS-M-LR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Admaadda-MS-M-LR is a peptide compound that is extensively used in scientific research. It is a synthetic version of the naturally occurring peptide, microcystin-LR, which is produced by cyanobacteria. Admaadda-MS-M-LR is a potent inhibitor of protein phosphatase 1 and 2A, which are essential enzymes involved in the regulation of cellular processes.
Aplicaciones Científicas De Investigación
ADMA in Cardiovascular Risk Assessment
NG,NG-Dimethyl-L-arginine (asymmetric dimethylarginine, ADMA) is identified as a cardiovascular risk factor. ADMA exists in blood as a free acid and as a constituent of proteins not yet identified. A protocol for the GC-MS quantification of ADMA released from serum proteins is critical for assessing cardiovascular risks. Elevated levels of ADMA are associated with cardiovascular and renal diseases, and measuring ADMA in serum can be indicative of these health risks (Bollenbach, Hanff, & Tsikas, 2018).
ADMA in Metabolic Syndrome Research
Research on metabolic syndrome (MS) shows that ADMA levels are increased in patients with MS. This syndrome, characterized by hypertension, insulin resistance, dyslipidemia, and obesity, correlates with endothelial dysfunction, where impaired nitric oxide (NO) bioavailability is a key factor. ADMA, an inhibitor of nitric oxide synthase (NOS), has been linked to cardiovascular diseases. Studies indicate a relationship between ADMA levels and MS, suggesting a potential biomarker for this condition (Palomo et al., 2011).
ADMA in Nutritional Trials
The Central European Diet (CED) and the Mediterranean Diet (MED) have been compared in terms of their effects on atherosclerosis prevention in obese women with a risk of metabolic syndrome. Concentrations of asymmetrical dimethylarginine (ADMA) were measured before and after nutritional intervention. The findings suggest that dietary changes can influence ADMA levels, potentially impacting cardiovascular health (Duś-Żuchowska et al., 2018).
ADMA in Clinical Trials for Multiple Sclerosis
In a study of multiple sclerosis (MS) patients, the effects of alpha-lipoic acid on asymmetric dimethylarginine (ADMA) levels and disability were examined. This randomized clinical trial investigated whether this potent antioxidant could decrease plasma ADMA levels and improve the Expanded Disability Status Scale (EDSS) in MS patients. Results showed a decrease in plasma ADMA levels in the intervention group, indicating a potential therapeutic role of alpha-lipoic acid in MS (Khalili et al., 2017).
ADMA in Alzheimer's Disease Research
Liquid chromatography-mass spectrometry (LC-MS) techniques have been applied to Alzheimer's disease (AD) research, including the study of ADMA. ADMA, as an endogenous inhibitor of nitric oxide synthase, may have implications in AD pathology, and LC-MS methods have been instrumental in exploring this area (Tian et al., 2013).
Propiedades
Número CAS |
141634-77-7 |
|---|---|
Nombre del producto |
Admaadda-MS-M-LR |
Fórmula molecular |
C50H76N10O14 |
Peso molecular |
1041.2 g/mol |
Nombre IUPAC |
(2S,5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-2-(hydroxymethyl)-1,5,12,19-tetramethyl-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H76N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)56-35(16-13-21-53-50(51)52)45(67)55-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)57-36(48(70)71)19-20-40(63)60(9)38(25-61)47(69)54-31(7)44(66)58-37/h10-12,14-15,17-18,23,26,28-31,34-39,41,61H,13,16,19-22,24-25H2,1-9H3,(H,54,69)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,39-,41+/m0/s1 |
Clave InChI |
FGMNKDLRQCTWIB-BYOYILFWSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
SMILES canónico |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(N(C(=O)CCC(NC1=O)C(=O)O)C)CO)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
Sinónimos |
(ADMAAdda(5)-MSer(7))microsystin-LR ADMAAdda-MS-M-LR |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



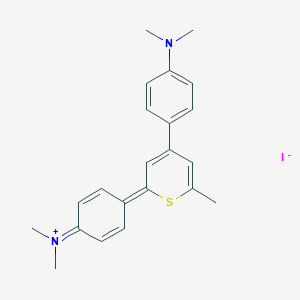
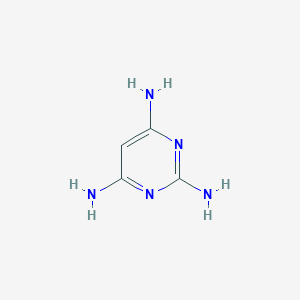
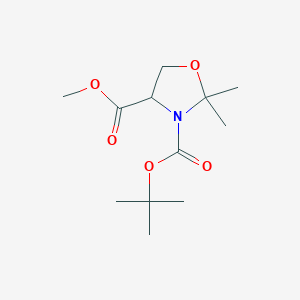
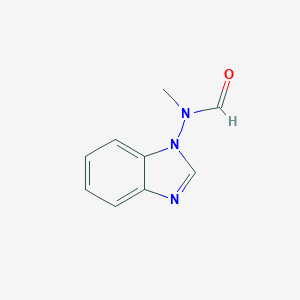
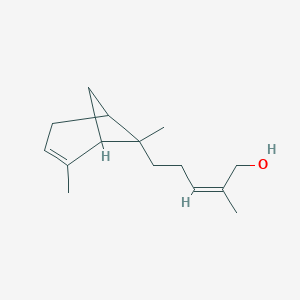
![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)
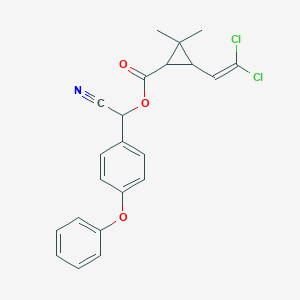
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
